1-Methyl-4-((3-methyl-2(3H)-benzoxazolylidene)methyl)-quinolinium iodide
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Overview
Description
1-Methyl-4-((3-methyl-2(3H)-benzoxazolylidene)methyl)-quinolinium iodide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinolinium core substituted with a benzoxazolylidene moiety, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-((3-methyl-2(3H)-benzoxazolylidene)methyl)-quinolinium iodide typically involves a multi-step process. One common method includes the condensation of 3-methyl-2(3H)-benzoxazolone with 1-methylquinolinium iodide under basic conditions. The reaction is often carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with the addition of a base like potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-((3-methyl-2(3H)-benzoxazolylidene)methyl)-quinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinolinium or benzoxazolylidene moieties, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as ethanol or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium N-oxide derivatives, while reduction can produce the corresponding reduced quinolinium compounds.
Scientific Research Applications
1-Methyl-4-((3-methyl-2(3H)-benzoxazolylidene)methyl)-quinolinium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-Methyl-4-((3-methyl-2(3H)-benzoxazolylidene)methyl)-quinolinium iodide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to DNA or proteins, altering their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-((3-methyl-2(3H)-benzothiazolylidene)methyl)-quinolinium iodide: Similar structure but with a benzothiazole moiety instead of benzoxazole.
1-Methyl-4-((3-methyl-2(3H)-benzimidazolylidene)methyl)-quinolinium iodide: Contains a benzimidazole moiety.
1-Methyl-4-((3-methyl-2(3H)-benzoxazolylidene)methyl)-pyridinium iodide: Features a pyridinium core instead of quinolinium.
Uniqueness
1-Methyl-4-((3-methyl-2(3H)-benzoxazolylidene)methyl)-quinolinium iodide is unique due to its specific combination of quinolinium and benzoxazolylidene moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
143413-86-9 |
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Molecular Formula |
C19H17IN2O |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
(2Z)-3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C19H17N2O.HI/c1-20-12-11-14(15-7-3-4-8-16(15)20)13-19-21(2)17-9-5-6-10-18(17)22-19;/h3-13H,1-2H3;1H/q+1;/p-1 |
InChI Key |
YBTNFTNPBCSMSD-UHFFFAOYSA-M |
Isomeric SMILES |
CN\1C2=CC=CC=C2O/C1=C\C3=CC=[N+](C4=CC=CC=C34)C.[I-] |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C4=CC=CC=C34)C.[I-] |
Origin of Product |
United States |
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